molecular formula C24H38O4 B590182 Bis(2-ethylhexyl) Phthalate-13C6 CAS No. 1675732-80-5

Bis(2-ethylhexyl) Phthalate-13C6

Cat. No.: B590182
CAS No.: 1675732-80-5
M. Wt: 396.518
InChI Key: BJQHLKABXJIVAM-GAOGTBERSA-N
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Description

Bis(2-ethylhexyl) Phthalate-13C6 is a stable isotope-labeled compound used in various scientific research applications. . The isotope labeling with carbon-13 (13C) allows for detailed studies in fields such as environmental science, toxicology, and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethylhexyl) Phthalate-13C6 involves the esterification of phthalic anhydride with 2-ethylhexanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion . The labeled compound is prepared by using 13C-labeled phthalic anhydride or 2-ethylhexanol, which introduces the carbon-13 isotope into the final product .

Industrial Production Methods

Industrial production of Bis(2-ethylhexyl) phthalate involves the reaction of phthalic anhydride with excess 2-ethylhexanol in the presence of sulfuric acid or para-toluenesulfonic acid as catalysts . The reaction is carried out in a batch or continuous process, followed by purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) Phthalate-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Phthalic acid and 2-ethylhexanol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Various substituted phthalates depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Bis(2-ethylhexyl) Phthalate-13C6 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its isotope labeling, which allows for precise tracking and quantification in various scientific studies.

Properties

IUPAC Name

bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i11+1,12+1,15+1,16+1,21+1,22+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQHLKABXJIVAM-GAOGTBERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)COC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334545
Record name Bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675732-80-5
Record name Bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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